molecular formula C17H14N4S B294838 3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294838
M. Wt: 306.4 g/mol
InChI Key: MDJOPGOMIOFSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DBTT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of drug discovery. DBTT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit protein kinase C, which is involved in a range of cellular processes, including cell proliferation and differentiation. This compound has also been shown to inhibit dipeptidyl peptidase-4, which is a key enzyme involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal pathogens. In addition, this compound has been shown to exhibit antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad range of biological activities, which make it a promising candidate for drug discovery. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several potential future directions for research on 3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods for this compound, which could help to overcome some of the limitations associated with its use in lab experiments. Another area of interest is the development of new derivatives of this compound, which could exhibit improved biological activities and pharmacological properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which could help to inform the development of new therapeutic agents based on this compound.

Synthesis Methods

The synthesis of 3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-amino-1,2,4-triazole with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzyl bromide to form this compound.

Scientific Research Applications

3,6-Dibenzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. This compound has also been shown to exhibit potent inhibitory activity against a range of enzymes, including protein kinase C and dipeptidyl peptidase-4.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3,6-dibenzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-3-7-13(8-4-1)11-15-18-19-17-21(15)20-16(22-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

MDJOPGOMIOFSFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.